molecular formula C10H13N3O4 B14875261 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14875261
M. Wt: 239.23 g/mol
InChI Key: ILZOULNMTKBVQT-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of magnesium in tetrahydrofuran to prepare a Grignard reagent, which is then reacted with trimethyl borate . The reaction conditions often require inert atmospheres and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the combination of pyrrolidine and tetrahydropyrimidine rings

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1-pyrrolidin-3-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O4/c1-12-8(14)7(9(15)16)5-13(10(12)17)6-2-3-11-4-6/h5-6,11H,2-4H2,1H3,(H,15,16)

InChI Key

ILZOULNMTKBVQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2CCNC2)C(=O)O

Origin of Product

United States

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